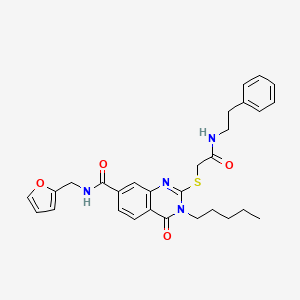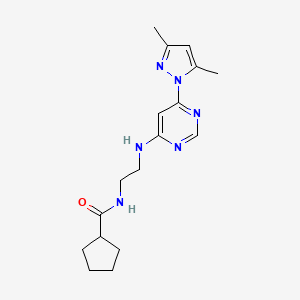
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CFMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
Mécanisme D'action
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its pharmacological effects by binding to specific targets in the body. In cancer cells, this compound binds to tubulin, a protein involved in cell division, leading to cell cycle arrest and apoptosis. In Alzheimer's disease, this compound binds to beta-secretase, an enzyme involved in the formation of amyloid-beta plaques, leading to a reduction in amyloid-beta deposition. This compound also modulates dopamine and serotonin receptors by binding to them, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In Alzheimer's disease, this compound reduces amyloid-beta deposition and neuroinflammation, leading to improved cognitive function. In schizophrenia, this compound modulates dopamine and serotonin receptors, leading to changes in neurotransmitter release and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one for lab experiments is its high potency and selectivity for its targets, making it a useful tool for studying specific biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of this compound's potential applications in the treatment of other diseases, such as Parkinson's disease and depression. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 3-chloro-5-fluorobenzoic acid, 2-methoxypyridine-4-carboxylic acid, and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-(3-Chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to improve cognitive function by reducing amyloid-beta deposition and neuroinflammation. This compound has also been found to modulate dopamine and serotonin receptors in the brain, making it a potential treatment for schizophrenia.
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-25-15-9-14(2-3-20-15)22-5-4-21(10-16(22)23)17(24)11-6-12(18)8-13(19)7-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEURQZKMDSFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)







![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)